molecular formula C12H12N2O3 B3208618 Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate CAS No. 105234-34-2

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Cat. No.: B3208618
CAS No.: 105234-34-2
M. Wt: 232.23 g/mol
InChI Key: XYTQXPSDLZLZBD-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry Research

The quinazolinone nucleus is a recurring motif in numerous natural products and synthetic compounds that exhibit significant pharmacological activities. repec.orgresearchgate.net Its importance in medicinal chemistry is underscored by the existence of several FDA-approved drugs that feature this core structure. These agents are employed in the treatment of a wide spectrum of diseases, including cancer, hypertension, and various infections. mdpi.com The stability of the quinazolinone ring system, coupled with its ability to engage in various biological interactions, makes it an attractive starting point for the development of novel therapeutic candidates. repec.orgresearchgate.net Researchers are continually drawn to this scaffold due to its proven track record in yielding clinically successful drugs and the vast, underexplored chemical space it offers for further derivatization and optimization. nih.gov

Overview of Structural Classes and Diverse Biological Relevance of Quinazolinone Derivatives

Quinazolinone derivatives can be broadly categorized based on the substitution patterns on the heterocyclic ring. The most common isomer is the 4-quinazolinone, where the carbonyl group is at position 4. mdpi.com Further classification is based on substituents at various positions, particularly at N1, C2, and N3, which significantly influence the molecule's biological activity.

The biological relevance of quinazolinone derivatives is exceptionally broad, with documented activities spanning a remarkable range of therapeutic areas. These include:

Anticancer Activity: This is one of the most extensively studied areas for quinazolinone derivatives. They have been shown to act as inhibitors of various enzymes crucial for cancer cell proliferation, such as tyrosine kinases and poly(ADP-ribose) polymerase (PARP). mdpi.comnih.govmdpi.com

Antimicrobial Activity: Numerous quinazolinone derivatives have demonstrated potent activity against a wide range of bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance. nih.govresearchgate.net

Anti-inflammatory Activity: The scaffold is a key component in compounds exhibiting significant anti-inflammatory properties.

Anticonvulsant and CNS Activity: The lipophilic nature of the quinazolinone core allows for penetration of the blood-brain barrier, making these derivatives promising candidates for treating central nervous system disorders. nih.gov

Antiviral Activity: Certain quinazolinone derivatives have shown efficacy against various viruses. nih.gov

Other Activities: The therapeutic potential of quinazolinones also extends to antimalarial, antihypertensive, and analgesic applications. mdpi.comnih.gov

Table 1: Biological Activities of Quinazolinone Derivatives
Biological ActivityDescription
Anticancer Inhibition of enzymes like tyrosine kinases and PARP, crucial for cancer cell growth. mdpi.comnih.govmdpi.com
Antimicrobial Efficacy against a broad spectrum of bacteria and fungi. nih.govresearchgate.net
Anti-inflammatory Demonstrated significant anti-inflammatory properties.
Anticonvulsant Potential for treating CNS disorders due to blood-brain barrier penetration. nih.gov
Antiviral Activity against various viral pathogens. nih.gov
Antihypertensive Efficacy in lowering blood pressure. mdpi.com
Analgesic Pain-relieving properties. nih.gov

Specific Research Focus on Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and its Analogues

While the broader quinazolinone class is well-studied, specific research on this compound has primarily positioned it as a key intermediate in the synthesis of more complex molecules. The introduction of an ethyl acetate (B1210297) group at the N1 position provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of derivatives.

Research on analogues of this compound highlights the strategic importance of this substitution pattern. For instance, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has been reported, where this compound serves as an intermediate for creating N-substituted and heterocyclic compounds with potential biological activities. researchgate.netnih.gov The synthesis involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). nih.gov

Another relevant analogue is ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate . Its synthesis has been achieved through a microwave-assisted method, which is noted for its efficiency and adherence to green chemistry principles. researchgate.net This compound, in turn, is a precursor for synthesizing various 2,3-disubstituted quinazolinones.

The general synthetic strategy for N-alkylation of quinazolin-4-ones, the class to which this compound belongs, typically involves the reaction of the parent quinazolinone with an alkyl halide, such as ethyl bromoacetate, in the presence of a base. researchgate.net Studies have shown that alkylation predominantly occurs at the N3 position under classical two-phase catalysis conditions. However, the regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the quinazolinone ring. repec.org

Rationale for Comprehensive Academic Investigation within Chemical Biology

The comprehensive academic investigation of this compound and its derivatives is driven by several key factors within the realm of chemical biology. The quinazolinone scaffold's proven therapeutic value makes any new derivative a potential starting point for drug discovery programs. mdpi.comnih.gov The ethyl acetate moiety at the N1 position is particularly interesting as it offers a versatile point for chemical elaboration. This allows for the systematic exploration of structure-activity relationships (SAR), where modifications to this side chain can be correlated with changes in biological activity. nih.gov

By synthesizing a library of compounds derived from this compound, researchers can probe the specific interactions between these molecules and their biological targets. This approach is fundamental to understanding the molecular mechanisms of action and for optimizing lead compounds to enhance their potency and selectivity. nih.gov The investigation of such compounds contributes valuable knowledge to the broader understanding of how small molecules can modulate biological processes, a central theme in chemical biology. nih.gov The pursuit of novel quinazolinone-based hybrids, where the core scaffold is linked to other pharmacologically active moieties, further expands the therapeutic potential and underscores the importance of intermediates like this compound in developing next-generation medicines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-oxoquinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-14-8-13-12(16)9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTQXPSDLZLZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291110
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
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Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105234-34-2
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105234-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Oxoquinazolin 1 4h Yl Acetate

Established Synthetic Routes to the Quinazolinone Core Featuring the Acetate (B1210297) Moiety

The synthesis of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and its isomers primarily involves the construction of the quinazolinone core followed by the introduction of the ethyl acetate group. The regioselectivity of the N-alkylation step is a critical consideration, with substitution at the N-3 position being more common.

Conventional Multistep Synthetic Strategies

Conventional methods for the synthesis of the quinazolinone core often begin with anthranilic acid or its derivatives. A common route to an isomer, ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, involves the initial formation of 2-methyl-4H-benzo[d] rsc.orgorganic-chemistry.orgoxazin-4-one from anthranilic acid and acetic anhydride (B1165640). This intermediate is then treated with ammonium (B1175870) acetate to yield 2-methylquinazolin-4(3H)-one. Subsequent N-alkylation at the more nucleophilic N-3 position with ethyl chloroacetate (B1199739) in the presence of a base like sodium hydride affords the final product. rsc.org

Another established multistep approach involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate in DMF. This reaction, however, leads to S-alkylation, yielding ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, rather than N-alkylation. nih.gov

The synthesis of the specifically targeted N-1 substituted quinazolinone, this compound, can be achieved through methods described in patent literature. One such method involves the reaction of an appropriately substituted 2-aminoacetophenone (B1585202) with potassium cyanate (B1221674) to form the quinazolinone core, followed by N-1 alkylation with an acrylic acid ester derivative. frontiersin.org Another approach starts with the Michael addition of a substituted 2-aminobenzamide (B116534) to an acrylic acid ester, followed by cyclization to form the N-1 substituted quinazolinone.

A significant challenge in the synthesis of the title compound is controlling the regioselectivity of the alkylation. Studies have shown that the alkylation of quinazolin-4(3H)-one with alkyl halides under standard basic conditions (e.g., K2CO3 in DMF) predominantly yields the N-3 substituted product. juniperpublishers.com Achieving N-1 substitution often requires specific starting materials or reaction conditions that favor this less common isomer. For instance, the use of a pre-functionalized anthranilamide can direct the cyclization to yield the desired N-1 product.

Starting MaterialReagentsProductReference
Anthranilic acid, Acetic anhydrideAmmonium acetate, NaH, Ethyl chloroacetateEthyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate rsc.org
2-Mercapto-3-phenylquinazolin-4(3H)-oneEthyl chloroacetate, K2CO3, DMFEthyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate nih.gov
2-AminoacetophenonePotassium cyanate, Acrylic acid esterThis compound derivative frontiersin.org
Quinazolin-4(3H)-oneEthyl bromoacetate, K2CO3, DMFEthyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (major product) juniperpublishers.com

One-Pot and Cascade Reaction Approaches

One-pot and cascade reactions offer a more efficient and atom-economical approach to quinazolinone synthesis. These methods streamline the synthetic process by combining multiple steps into a single reaction vessel, thereby reducing waste and purification efforts.

For instance, a one-pot synthesis of quinazolinone derivatives has been developed through the condensation of isatoic anhydride, an amine, and an aldehyde. nih.gov While this method is versatile, controlling the regioselectivity to favor the N-1 substitution with an acetate moiety remains a challenge.

Another one-pot procedure involves the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation. organic-chemistry.org Nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols also provides a one-pot cascade route to quinazolin-4(3H)-ones. acs.org These methods, however, typically lead to substitution at the N-3 position or on the C-2 position of the quinazolinone ring.

To achieve N-1 substitution in a one-pot fashion, a copper-mediated synthesis has been reported. This method involves the in-situ generation of an amine from ammonia (B1221849), which then participates in a cascade reaction to form the quinazolinone core. rsc.org By carefully selecting the starting materials and reaction conditions, it is plausible to adapt this method for the synthesis of N-1 substituted derivatives like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.gov The application of microwave irradiation has been successfully employed in the synthesis of various quinazolinone derivatives. rsc.orgsci-hub.cat

The synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate has been achieved using microwave irradiation, significantly reducing the reaction time for the formation of the quinazolinone core. researchgate.net General microwave-assisted protocols for the synthesis of quinazolinones often involve the reaction of anthranilic acid derivatives with various reagents under solvent-free conditions or in high-boiling point solvents. frontiersin.org

For the specific synthesis of N-1 substituted quinazolinones, microwave assistance can be applied to the cyclization step of a pre-functionalized precursor. For example, a microwave-assisted reaction of an N-substituted anthranilamide with an appropriate reagent could facilitate the rapid formation of the desired this compound. A green chemistry approach using microwave irradiation for the self-cyclization of anthranilic acid with trimethyl orthoformate has been reported to produce 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, highlighting the potential of microwaves in quinazolinone synthesis. tandfonline.com

MethodKey FeaturesReference
Conventional HeatingEstablished, well-understood, often requires longer reaction times. rsc.orgnih.gov
One-Pot SynthesisEfficient, reduces waste, combines multiple steps. rsc.orgorganic-chemistry.orgnih.govacs.org
Microwave-Assisted SynthesisRapid, often higher yields, energy-efficient. frontiersin.orgnih.govrsc.orgsci-hub.catresearchgate.net

Metal-Catalyzed and Metal-Free Synthetic Procedures for Quinazolinones

Both metal-catalyzed and metal-free approaches have been developed for the synthesis of the quinazolinone scaffold, offering diverse pathways to these important heterocycles.

Metal-Catalyzed Synthesis: Transition metal catalysis provides efficient and selective methods for forming the C-N and C-C bonds necessary for the quinazolinone ring system. mdpi.com Iron-catalyzed cyclization of 2-halobenzoic acids and amidines under microwave irradiation has been reported as a green and rapid method. sci-hub.catrsc.org Copper-catalyzed one-pot synthesis from 2-bromobenzamides, aldehydes, and ammonia is another effective strategy. rsc.org Nickel-catalyzed dehydrogenative coupling also enables the synthesis from o-aminobenzamides and alcohols. acs.org

While these methods are powerful for constructing the quinazolinone core, achieving regioselective N-1 alkylation with an acetate group often requires specific ligand design or substrate control. Rhodium-catalyzed C-H activation has been explored for the alkylation of related heterocycles, suggesting a potential avenue for the direct introduction of the acetate moiety at the N-1 position. nih.gov

Metal-Free Synthesis: Metal-free synthetic procedures for quinazolinones are gaining attention due to their environmental and economic advantages. One common approach involves the condensation of anthranilamides with aldehydes or other carbonyl compounds, often facilitated by an acid or base catalyst. organic-chemistry.org Oxidative cyclization reactions using hypervalent iodine reagents also provide a metal-free route to quinazolinones.

The synthesis of this compound under metal-free conditions would typically involve the preparation of an N-1 substituted precursor, followed by cyclization. For example, the reaction of a suitably substituted anthranilamide with a reagent that provides the remaining atoms of the pyrimidinone ring can be performed without the need for a metal catalyst.

Derivatization Strategies and Functional Group Transformations at the Ethyl Acetate Moiety

The ethyl acetate group at the N-1 position of the quinazolinone ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially interesting biological or material properties.

Hydrolysis to the Carboxylic Acid

A fundamental transformation of the ethyl acetate moiety is its hydrolysis to the corresponding carboxylic acid, 2-(4-oxoquinazolin-1(4H)-yl)acetic acid. This reaction can be achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This process is generally irreversible and proceeds to completion. uw.edu

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and an equilibrium is established between the ester, water, carboxylic acid, and alcohol. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the alcohol byproduct as it is formed.

The resulting carboxylic acid, 2-(4-oxoquinazolin-1(4H)-yl)acetic acid, is a valuable intermediate in its own right. It can be further derivatized through reactions of the carboxylic acid group, such as amidation to form amides, or reduction to form the corresponding alcohol. These transformations open up a vast chemical space for the development of novel quinazolinone-based compounds. For example, the synthesis of (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide has been reported, which can then be used to create a variety of other derivatives. researchgate.net

TransformationReagents and ConditionsProduct
Basic Hydrolysis1. NaOH (aq) or KOH (aq), heat; 2. H3O+2-(4-oxoquinazolin-1(4H)-yl)acetic acid
Acidic HydrolysisH2O, H+ (e.g., H2SO4), heat2-(4-oxoquinazolin-1(4H)-yl)acetic acid

Amidation Reactions and Hydrazide Formation from the Ester Precursor

The conversion of the ethyl ester group in this compound and its analogues into amides and hydrazides is a common strategy to expand the chemical diversity of this scaffold. These functional groups can introduce new hydrogen bonding capabilities and alter the molecule's physicochemical properties.

Hydrazide Formation: The synthesis of the corresponding acetohydrazide is a straightforward and high-yielding reaction. For instance, 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide can be prepared by reacting ethyl 2-(4-oxoquinozolin-3(4H)-yl) acetate with an excess of hydrazine (B178648) hydrate (B1144303). lookchem.com This reaction proceeds efficiently under solvent-free conditions at room temperature, providing the desired product in quantitative yield (95%). lookchem.com An alternative method involves refluxing the starting ester with hydrazine hydrate in an alcoholic solvent like ethanol. epstem.net The resulting 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide is a key intermediate, which can be further modified, for example, by reacting with various aldehydes to form hydrazone derivatives. epstem.net

Amidation Reactions: The direct amidation of the ethyl ester has proven to be more challenging under certain conditions. An investigation into the reaction of ethyl (2-phenyl-4-oxoquinazolin-3(4H)-yl)acetate with various primary or secondary amines in refluxing glacial acetic acid did not yield the expected N-substituted acetamides. sapub.org Instead, the primary product was the hydrolyzed 4-oxo-2-phenyl-4(3H)-quinazolineacetic acid. sapub.org This outcome suggests that the ester is susceptible to hydrolysis under these specific acidic conditions, precluding direct amide formation.

To circumvent this issue, a common and effective strategy involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an activated species like an acid chloride. This acid chloride can then be smoothly reacted with a desired amine to form the target amide. sapub.org For example, 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides, which have been investigated as potential vasopressin V1b receptor antagonists, are synthesized via this route. nih.gov This approach provides a reliable pathway to a wide range of amide derivatives that are otherwise difficult to access through direct amidation of the parent ester. sapub.orgnih.gov

Table 1: Summary of Amidation and Hydrazide Formation Reactions

Starting Material Reagents & Conditions Product Outcome/Yield Reference(s)
Ethyl 2-(4-oxoquinozolin-3(4H)-yl) acetate Excess hydrazine hydrate, room temp., solvent-free 2-(4-oxoquinazolin-3(4H)-yl) acetohydrazide 95% lookchem.com
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate Hydrazine hydrate, absolute ethanol, reflux α-[4-oxoquinazolin-2-yl) thio]Acetohydrazide 90% epstem.net
Ethyl (2-phenyl-4-oxoquinazolin-3(4H)-yl)acetate 1° or 2° amine, glacial acetic acid, reflux 4-oxo-2-phenyl-4(3H)-quinazolineacetic acid Hydrolysis, no amide formed sapub.org
2-Phenyl-4-oxo-3(4H)-quinazolineacetic acid 1. Thionyl chloride; 2. Amine 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-N-substituted acetamide Successful amidation sapub.org

Esterification and Transesterification Reactions (e.g., Methyl Analogues)

Esterification and transesterification reactions are fundamental transformations for modifying the ester group of the title compound or for its synthesis from the corresponding carboxylic acid. These reactions allow for the introduction of different alkyl or aryl groups, which can influence the compound's solubility, stability, and pharmacokinetic properties.

Esterification: The most common method for synthesizing esters like ethyl or mthis compound is through the alkylation of a quinazolinone precursor with an appropriate haloacetate ester, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. researchgate.netnih.gov However, for the esterification of the corresponding carboxylic acid, 2-(4-oxoquinazolin-1(4H)-yl)acetic acid, the Fischer esterification method is a standard approach. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com

Another powerful method for esterification, particularly when the starting material is sensitive to strong acidic conditions, involves the conversion of the carboxylic acid to its acid chloride. researchgate.net This is achieved by treating the acid with a reagent like thionyl chloride (SOCl₂). The resulting highly reactive acid chloride is then treated with the desired alcohol or phenol (B47542) to yield the corresponding ester. researchgate.netcore.ac.uk This method was successfully used to prepare a variety of esters from 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid. researchgate.net

Transesterification: While less commonly reported for this specific compound, transesterification is a viable method for converting an existing ester, such as the ethyl ester, into another ester, like the methyl analogue. This process typically involves reacting the starting ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol and an acid catalyst would lead to the formation of mthis compound. The use of methyl esters as precursors for the synthesis of other quinazolinone derivatives has been documented. ekb.eg

Other Side-Chain Modifications for Enhanced Biological Activity

Beyond amidation and esterification, the acetate side chain of this compound is a prime site for further modifications to explore and enhance biological activity.

A prominent example of side-chain elaboration involves the hydrazide intermediate, 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide. This hydrazide can be readily condensed with a variety of substituted aldehydes to produce a library of Schiff bases, specifically aryl hydrazones. epstem.net This reaction introduces significant structural diversity at the terminus of the side chain, allowing for the exploration of interactions with biological targets. epstem.net

Structure-activity relationship (SAR) studies have shown that even subtle changes to the side chain can have a profound impact on biological efficacy. For instance, in a series of 2-substituted quinazolinone analogues, extending the side chain from two carbons (an acetate derivative) to three carbons (a propionate (B1217596) derivative) resulted in a decrease in antiproliferative activity. mdpi.com Furthermore, the introduction of bulkier substituents on the side chain also led to a reduction in potency against several protein kinases. mdpi.com These findings underscore the importance of the side chain's length and steric profile for optimal biological interactions.

Introduction of Diverse Substituents on the Quinazolinone Ring System (e.g., at C2, C6, C7, C8)

The pharmacological profile of the quinazolinone scaffold is highly dependent on the substitution pattern of the heterocyclic ring. nih.gov SAR studies have consistently highlighted that introducing substituents at positions C2, C6, and C8 is a critical strategy for modulating biological activity. nih.govnih.gov The nature and position of these substituents can influence the molecule's potency, selectivity, and pharmacokinetic properties. mdpi.com

For example, the introduction of aryl groups, halogens, or other functional groups at C2 is a common modification. mdpi.com The benzene (B151609) portion of the quinazolinone ring can also be substituted, with documented examples including the synthesis of 6,8-dibromo derivatives. ekb.eg Various synthetic programs have targeted the creation of quinazolinones with substitutions at the C2, C6, 7, or C8 positions to optimize their therapeutic potential. nih.gov The development of kinase inhibitors like Gefitinib and PI3Kδ inhibitors like Idelalisib, both of which feature a substituted quinazoline (B50416) core, demonstrates the success of this strategy. mdpi.com

Strategies for Regioselective Substitution

Achieving regioselective substitution on the quinazoline ring is a significant synthetic challenge, primarily due to the differential reactivity of its positions. The C4 position is generally the most susceptible to aromatic nucleophilic substitution, making selective modification at the C2 position more difficult. beilstein-journals.orgnih.gov Consequently, direct C2 functionalization often requires harsher conditions, such as higher temperatures, or the use of transition-metal catalysts. beilstein-journals.orgnih.gov

Several strategies have been developed to overcome this challenge and achieve regioselective C2 substitution:

Blocking the C4 Position: A straightforward approach is to use a quinazoline precursor where the C4 position is blocked with an unreactive C-H or C-C bond, thereby directing substitution to the C2 position. nih.gov

Functional Group Manipulation: A more intricate strategy involves a "functional group swap." For example, a 2-chloro-4-sulfonylquinazoline can be treated with an azide (B81097) nucleophile. The azide first displaces the sulfonyl group at the more reactive C4 position. Subsequently, an intrinsic azide-tetrazole tautomeric equilibrium facilitates an intramolecular reaction where the sulfinate leaving group displaces the chloride at the C2 position. beilstein-journals.orgnih.gov This method is particularly effective for quinazolines bearing electron-rich substituents, such as a 6,7-dimethoxy pattern. beilstein-journals.org

"From the Ground Up" Synthesis: The most common strategy for installing specific substituents is to build the quinazolinone ring from appropriately substituted precursors. Cyclization reactions using substituted anthranilic acids or N-arylamidines allow for the precise placement of desired groups on the benzene ring (positions C5-C8) and at C2 from the outset. nih.gov For instance, using 6-bromoanthranilic acid in a cyclization reaction will yield a 6-bromoquinazolinone derivative.

Impact of Substitution on Synthetic Yields and Reaction Pathways

The nature of the substituents on the quinazolinone ring not only affects biological activity but also has a significant impact on the feasibility and outcome of synthetic transformations. The electronic properties of the substituents can dramatically alter the reactivity of the heterocyclic system.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have opposing effects. Halides, such as chloro or bromo groups, at positions C6 or C7 act as EWGs, increasing the electrophilicity of the ring and enhancing its reactivity toward nucleophiles. nih.gov Conversely, an EDG like a methoxy (B1213986) group at these positions decreases the ring's reactivity, potentially requiring more forcing conditions to achieve the same transformation. nih.gov

The success of certain synthetic pathways can be highly dependent on this electronic influence. For example, one iodine(III)-driven cyclization method to form multi-substituted quinazolines works for substrates with both EDGs and EWGs, but yields vary widely from 5% to 95%, and the reaction is incompatible with certain aliphatic substituents. nih.gov Similarly, the regioselective C2 substitution strategy using a 4-azido intermediate is most effective on quinazoline cores that are electron-rich. beilstein-journals.org In another example, strong electron-accepting groups on a pyridine (B92270) ring attached at the N3 position were found to reduce the yield of a cyclocondensation reaction, and in some cases, prevent it entirely. nih.gov

Table 2: Influence of Substituents on Quinazolinone Reactivity and Yield

Substituent Type Position(s) Effect on Ring Reactivity Impact on Synthetic Yield/Pathway Reference(s)
Halides (EWG) C6, C7 Increases reactivity toward nucleophiles Facilitates reactions, potentially improving yields nih.gov
Methoxy (EDG) C6, C7 Decreases reactivity toward nucleophiles May require harsher conditions or lead to lower yields nih.gov
Electron-Rich Groups Benzene Ring Enhances specific pathways Effective for certain C2-functionalization strategies beilstein-journals.org
Strong EWGs On N3-substituent Reduces reactivity in cyclization Can lower yields or prevent reaction nih.gov
Various EDGs/EWGs Aromatic Ring Variable Reaction yields can range from low to excellent (5-95%) nih.gov

Elucidation of Biological Activities and Pharmacological Mechanisms of Ethyl 2 4 Oxoquinazolin 1 4h Yl Acetate and Its Derivatives

Broad-Spectrum Biological Activity Investigations of Quinazolinone Derivatives

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide array of biological activities. researchgate.netnih.govresearchgate.net Derivatives of quinazolinone have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. nih.govresearchgate.netnih.gov

Quinazolinones exhibit notable anticancer properties against a range of malignancies, such as breast, lung, and pancreatic cancers. nih.gov Their mechanisms of action are diverse and include inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the formation of new blood vessels (angiogenesis) that supply tumors. nih.govmdpi.com

In the realm of antimicrobial agents, quinazolinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Some have also been investigated for their antifungal and antiviral activities. nih.govnih.gov For instance, certain quinazolinone pyridinium (B92312) compounds have displayed potent, broad-spectrum antibacterial effects. mdpi.com

Furthermore, the anti-inflammatory potential of quinazolinone derivatives is well-documented. mdpi.com They can modulate inflammatory pathways, and some have been specifically designed as inhibitors of enzymes like cyclooxygenase (COX) that are central to the inflammatory response. nih.govtandfonline.com The versatility of the quinazolinone core allows for structural modifications that can tune its biological activity, making it a privileged scaffold in drug discovery. researchgate.netnih.gov

Specific Biological Activities Associated with Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and Analogues

While the broader class of quinazolinones shows diverse bioactivities, specific analogues, including those structurally related to this compound, have been investigated for their effects on particular molecular targets and cellular pathways.

Enzyme Inhibition Studies

Quinazolinone derivatives are recognized as potent inhibitors of various enzymes implicated in disease pathogenesis.

Kinases: Numerous quinazolinone-based compounds have been developed as kinase inhibitors, a critical class of targets in cancer therapy. tandfonline.com They have shown inhibitory activity against cyclin-dependent kinases (CDKs) like CDK4/6, which are key regulators of the cell cycle. tandfonline.comnih.gov For example, certain novel quinazolinone derivatives have been identified as potent CDK4/6 inhibitors. tandfonline.comnih.gov Additionally, some derivatives have been shown to target Aurora Kinase A, another important cell cycle regulator. mdpi.com The successful development of ATP-competitive inhibitors for kinases like CDK5 has also been reported. nih.gov

Cyclooxygenase (COX): The anti-inflammatory properties of quinazolinones are often attributed to their inhibition of COX enzymes. Researchers have synthesized and evaluated various quinazolinone derivatives for their selective inhibition of COX-1 and COX-2. nih.govtandfonline.comnih.gov For instance, a series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent COX-2 inhibitory activity. nih.gov Other studies have focused on designing novel quinazolinones conjugated with other molecules, such as ibuprofen, to enhance COX-2 selectivity. tandfonline.com

Dipeptidyl Peptidase-4 (DPP-4): Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. Quinazolinone derivatives have been explored as potential DPP-4 inhibitors. nih.govnih.govcapes.gov.br Spiro cyclohexane-1,2'-quinazoline derivatives, for example, have been shown to be highly potent DPP-4 inhibitors, with some compounds being significantly more active than the reference drug linagliptin. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, inhibiting AChE is a key therapeutic approach. ekb.eg Several quinazolin-4(3H)-one derivatives have been designed and synthesized as novel AChE inhibitors. nih.govnih.govresearchgate.net Some of these compounds exhibit promising AChE inhibitory activity and also possess anti-inflammatory properties, making them multifunctional agents for potential Alzheimer's treatment. nih.gov

Myeloperoxidase (MPO): Thioxo-dihydroquinazolin-one derivatives have been identified as novel inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammatory conditions. nih.gov These compounds have shown inhibitory concentrations in the nanomolar range. nih.gov

Topoisomerase: Quinazoline (B50416) derivatives have been designed as inhibitors of topoisomerases, enzymes essential for DNA replication and transcription. nih.gov Both topoisomerase I and II have been targeted by various quinazoline compounds, demonstrating their potential as anticancer agents. nih.gov

The inhibitory activities of some quinazolinone derivatives are summarized in the table below.

Enzyme TargetDerivative ClassObserved IC50 ValuesReference
CDK4/6 1,3-benzodioxole quinazolinone0.26 µM (CDK4), 0.16 µM (CDK6) tandfonline.com
COX-2 2,3-disubstituted 4(3H)-quinazolinone0.33 µM - 0.80 µM nih.gov
DPP-4 Spiro cyclohexane-1,2'-quinazoline0.0005 - 0.0089 nM nih.gov
AChE Quinazolin-4(3H)-one derivative (MR2938)5.04 µM nih.gov
MPO Thioxo-dihydroquinazolin-oneAs low as 100 nM nih.gov

Receptor Modulation and Ligand-Binding Studies

Beyond enzyme inhibition, quinazolinone derivatives can modulate the function of cellular receptors.

α1-adrenoceptor: Quinazoline-based compounds are well-known α1-adrenoceptor antagonists. nih.govnih.govgoogle.com Drugs like doxazosin (B1670899) and terazosin, which feature a quinazoline core, are used clinically for hypertension and benign prostatic hyperplasia. nih.gov Interestingly, these compounds have also been shown to induce apoptosis in prostate cancer cells, an effect that may be independent of their α1-adrenoceptor blockade, suggesting alternative mechanisms of action. nih.govmdpi.com

PqsR: The Pseudomonas quinolone signal response (PqsR) is a transcriptional regulator involved in bacterial quorum sensing. Quinazolinone derivatives have been identified as antagonists of PqsR, indicating their potential as anti-infective agents that can disrupt bacterial communication and virulence.

Interference with Cellular Processes

A significant aspect of the anticancer activity of quinazolinone derivatives stems from their ability to interfere with fundamental cellular processes.

Cell Cycle Arrest: Many quinazolinone derivatives have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases, in various cancer cell lines. mdpi.comtandfonline.comnih.gov This arrest prevents cancer cells from proliferating. For example, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Similarly, certain quinazolinone-chalcone hybrids cause cell cycle arrest at the G1 phase in breast cancer cells. tandfonline.combohrium.com

Apoptosis Induction: Following cell cycle arrest, many quinazolinone compounds trigger apoptosis, or programmed cell death, in cancer cells. mdpi.comtandfonline.comnih.gov This is a key mechanism for their anticancer effects. The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Studies have shown that these compounds can lead to the release of cytochrome c, activation of caspases, and changes in the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. tandfonline.comtandfonline.comnih.gov

Angiogenesis Suppression: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Quinazolinone derivatives have been reported to suppress angiogenesis, thereby cutting off the nutrient supply to tumors. nih.gov

Modulation of Key Cellular Signaling Pathways

The effects of quinazolinone derivatives on cellular processes are often mediated by their modulation of critical signaling pathways.

PI3K/AKT/mTOR: The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer. Quinazolinone derivatives have been shown to target and inhibit this pathway, contributing to their anticancer activity. nih.govmdpi.com Inhibition of the PI3K/AKT/mTOR pathway can lead to decreased cell proliferation and increased apoptosis.

Target Identification and Validation Methodologies for Quinazolinone Derivatives

The discovery of the biological targets of quinazolinone derivatives and the validation of these targets are critical steps in drug development. A variety of methodologies are employed for this purpose.

Rational drug design and scaffold hopping are common strategies used to design and synthesize novel quinazolinone derivatives with desired biological activities. nih.govresearchgate.net For instance, by using the co-crystal structure of a known drug with its target, new quinazolinone-based inhibitors can be designed. aconf.cn

Target identification can be achieved through several approaches:

Biochemical assays: Screening compounds against a panel of purified enzymes or receptors can identify direct molecular targets. nih.govnih.gov

Cell-based assays: Observing the phenotypic effects of compounds on cells can provide clues about the pathways they modulate. For example, cell cycle analysis by flow cytometry can indicate an effect on cell cycle regulatory proteins. mdpi.comnih.gov

Computational methods: Molecular docking studies are widely used to predict the binding of quinazolinone derivatives to the active sites of potential target proteins. nih.govcapes.gov.br This helps in understanding the structure-activity relationships and in optimizing the lead compounds.

Affinity-based methods: Techniques like affinity chromatography can be used to isolate the protein targets of a compound from cell lysates.

Target validation involves confirming that the identified target is responsible for the observed biological effect of the compound. This can be done through:

Genetic approaches: Using techniques like siRNA or CRISPR to knock down the expression of the putative target protein and observing if this mimics or alters the effect of the compound.

Chemical genetics: Using a known inhibitor of the target to see if it produces the same biological effect as the quinazolinone derivative under investigation.

In vivo studies: Evaluating the efficacy of the compound in animal models of the disease and correlating it with the modulation of the target in the animal tissues. nih.gov

Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize the protein targets of small molecules within a complex proteome. rsc.orgnih.gov This technique utilizes chemical probes that mimic the parent compound but are modified with a reactive group (a "warhead") to covalently bind to the active site of target enzymes, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. rsc.org

In the context of quinazoline derivatives, ABPP has been instrumental in identifying novel therapeutic targets. A notable study engineered a series of acrylamide-functionalized quinazoline derivatives to probe their antibacterial mechanisms. nih.gov One derivative, compound 7a, demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae. nih.gov Through the application of ABPP, this study successfully identified β-ketoacyl-ACP-synthase II (FabF), an enzyme crucial for fatty acid synthesis in bacteria, as a direct potential target of these quinazoline compounds. nih.gov This was the first time a target for this class of engineered quinazolines was identified in pathogenic bacteria, showcasing the power of ABPP to expedite bactericide discovery by pinpointing a specific molecular interaction. nih.gov

Research Findings on ABPP of a Quinazoline Derivative

Compound Target Organism Identified Target Target Function EC₅₀ Value
Compound 7a (acrylamide-functionalized quinazoline derivative) Xanthomonas oryzae pv. oryzae β-ketoacyl-ACP-synthase Ⅱ (FabF) Fatty Acid Synthesis 13.20 µM

Data sourced from a study on the application of ABPP to identify targets of new quinazoline derivatives. nih.gov

Reporter Gene Assays

Reporter gene assays are fundamental tools for studying the activity of signal transduction pathways and assessing a compound's ability to modulate the activity of specific transcription factors. youtube.comnih.gov These assays work by linking a transcription factor's specific DNA response element to a reporter gene (such as luciferase or β-galactosidase). nih.govnih.gov When the signaling pathway is activated, the transcription factor binds to the response element, driving the expression of the reporter gene, which produces a measurable signal (e.g., light). nih.gov This allows for high-throughput screening of compounds that either activate or inhibit a particular pathway. nih.gov

Quinazolinone derivatives have been evaluated using various reporter gene assays to determine their effects on key signaling pathways implicated in cancer and inflammation. For instance, a series of (4-phenylamino)quinazoline alkylthiourea derivatives were screened for their ability to inhibit the pro-inflammatory transcription factor NF-κB. nih.gov Using an NF-κB luciferase reporter gene assay in HEK293 cells, researchers identified compounds that could suppress TNFα-induced NF-κB activation. nih.gov This approach allowed for the quantification of inhibitory activity and the selection of potent candidates with low cytotoxicity. nih.gov

Similarly, other studies have investigated 2-thiazole-5-yl-3H-quinazolin-4-one derivatives as inhibitors of both NF-κB and AP-1 mediated transcription, confirming the utility of this scaffold in modulating these cancer-related pathways. nih.gov Furthermore, while not always employing a direct reporter gene, studies on quinazoline sulfonamide derivatives have measured the upregulation of p53 gene expression, a key tumor suppressor whose activity is a common focus for reporter assays. citedrive.comnih.gov

A critical consideration when using luciferase-based assays is the potential for direct inhibition of the reporter enzyme. A study identified a naturally occurring quinazolin-4(3H)-one that directly inhibited firefly luciferase, which was initially mistaken for inhibition of the intended target, AMP-activated protein kinase (AMPK). nih.gov This highlights the necessity of performing counter-screens to rule out false-positive results from direct interaction with the reporter system itself. nih.gov

Inhibition of NF-κB by Quinazoline Derivatives in a Reporter Gene Assay

Compound Structure NF-κB Inhibition (%) at 10 µM IC₅₀ (µM)
19 Cyclopentylthiourea quinazoline derivative 92.5 ± 0.8 2.3
20 t-butylthiourea quinazoline derivative 75.7 ± 3.1 2.0

Data from an NF-κB-luciferase-transfected HEK293 cell assay, showing the inhibitory effects of quinazoline derivatives on TNFα-induced pathway activation. nih.gov

Proteomic Approaches for Target Deconvolution

Target deconvolution is the process of identifying the specific molecular targets to which a small molecule binds to exert its biological effect. researchgate.net Beyond ABPP, several other proteomic strategies are employed for this purpose, broadly categorized as affinity-based methods and label-free methods. nih.gov

Affinity-based proteomics is a widely used technique where a bioactive small molecule is chemically modified with a linker and immobilized on a solid support (e.g., beads). nih.gov This "bait" is then incubated with a cell lysate, allowing its protein targets to bind. After washing away non-specific proteins, the bound targets are eluted and identified using mass spectrometry. This approach was successfully used to confirm the targets of lapatinib, a 4-anilinoquinazoline (B1210976) derivative, where the drug was immobilized to pull down its primary target, EGFR, from cell lysates.

Label-free methods offer the advantage of not requiring modification of the compound, which can sometimes alter its binding properties. These techniques rely on detecting changes in a protein's physical or chemical properties upon ligand binding. nih.gov Key label-free approaches include:

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a protein becomes more resistant to proteolysis (digestion by proteases) when it is bound to a small molecule ligand. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique leverages the fact that a protein's thermal stability increases upon ligand binding. In a CETSA experiment, cells or lysates are heated to various temperatures in the presence or absence of the drug. The soluble (un-denatured) proteins are then quantified to identify those stabilized by the compound. nih.gov

Stability of Proteins from Rates of Oxidation (SPROX): This method measures changes in a protein's stability against chemical denaturation by monitoring the oxidation rate of its methionine residues. Ligand-bound proteins are more stable and thus show a different oxidation profile. nih.govnih.gov

These advanced proteomic methods provide a comprehensive toolkit for the unbiased identification of the molecular targets of this compound and its derivatives, moving beyond predicted activities to reveal their true mechanisms of action within the cell. researchgate.net

Key Proteomic Approaches for Target Deconvolution

Technique Principle Requirement for Compound Modification
Affinity Chromatography Immobilized compound captures binding proteins from a lysate for identification. Yes
Activity-Based Protein Profiling (ABPP) Covalent probe binds to and labels active sites of specific enzyme families. rsc.org Yes
DARTS Ligand binding confers protein stability against protease digestion. nih.gov No
CETSA Ligand binding increases the thermal stability of the target protein. nih.gov No

| SPROX | Ligand binding alters the protein's stability against chemical denaturants, measured by methionine oxidation rates. nih.gov | No |

Structure Activity Relationship Sar and Molecular Design Principles

Correlating Structural Features of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Derivatives with Biological Activities

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of various substituents on the core ring system and its side chains. nih.gov Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features responsible for eliciting specific pharmacological responses.

The quinazolinone core offers several positions for substitution, with positions 2, 3, 6, 7, and 8 being particularly significant for modulating biological activity. nih.gov

Position 2: Modifications at this position can significantly impact the biological profile. For instance, the introduction of a methyl group at the 2-position is a common feature in many bioactive quinazolinone derivatives. nih.gov Furthermore, attaching various aromatic or heterocyclic rings at this position has been explored to enhance activities like anticancer and antimicrobial effects. nih.gov

Position 6: Substitutions at the 6-position of the quinazolinone ring have been shown to be critical for certain activities. For example, the presence of a bromo substituent at this position in some series of quinazolinone derivatives resulted in potent anti-inflammatory activity. mdpi.com In other cases, the introduction of an iodo-group at C-6 was found to be detrimental to antimicrobial activity. nih.gov Halogens or electron-rich groups at the 6-position can promote anticancer and antimicrobial activities. nih.gov

Position 7: The presence of a chlorine atom at the 7-position on the quinazolinone system has been shown to favor anticonvulsant activity in certain series of compounds. nih.gov Additionally, methoxy (B1213986) groups at positions 6 and 7 have been associated with increased hypolipidemic activity in some quinazolinone analogs. researchgate.net

Position 8: Along with positions 2 and 6, position 8 is considered a significant site for substitution to influence pharmacological activities. nih.gov

The following table summarizes the influence of various substituents on the quinazolinone core based on reported research findings.

Position on Quinazolinone CoreSubstituentObserved Effect on Biological ActivityReference
2MethylCommon in bioactive derivatives nih.gov
2Aromatic/Heterocyclic RingsCan enhance anticancer and antimicrobial activity nih.gov
6BromoPotent anti-inflammatory activity mdpi.com
6IodoDetrimental to antimicrobial activity nih.gov
6Halogens/Electron-rich groupsPromotes anticancer and antimicrobial activities nih.gov
7ChloroFavors anticonvulsant activity nih.gov
6 and 7Methoxy groupsIncreased hypolipidemic activity researchgate.net

The side chain at the N-1 or N-3 position of the quinazolinone ring plays a pivotal role in determining the compound's interaction with biological targets. In derivatives of this compound, the ethyl acetate (B1210297) moiety is a key functional group.

Studies have shown that the substitution of the N-H hydrogen at position 3 with an ethyl acetate group can increase antibacterial activity compared to the unsubstituted parent compound. nih.gov This suggests that the ethyl acetate side chain can influence the molecule's permeability through bacterial cell walls or its interaction with intracellular targets. nih.gov The ester group can participate in hydrogen bonding and dipole-dipole interactions, potentially anchoring the molecule within the active site of a target enzyme or receptor.

Furthermore, the ethyl acetate group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, hydrazides, and other functional groups. This allows for the synthesis of a wide array of derivatives with modified physicochemical properties and biological activities. For example, the related intermediate, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is used in the synthesis of N-substituted and heterocyclic compounds with potential antitumor, anticonvulsant, and antibacterial activities. nih.gov

Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity

Rational drug design principles are extensively applied to the quinazolinone scaffold to develop new analogues with improved potency and selectivity. mdpi.comijfmr.com This often involves computational methods like molecular docking to predict the binding of designed molecules to a specific biological target, followed by chemical synthesis and biological evaluation. ijfmr.comnih.gov

A common strategy involves the synthesis of a core intermediate, such as 2-methyl-3-substituted 4-(3H)-quinazolinone, which is then elaborated by introducing various pharmacophores. biotech-asia.org For example, a key intermediate, 2-methyl-3-(carboxymethyl) quinazolin-4(3H)-one, can be synthesized and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. biotech-asia.org This hydrazide can then be used to build a variety of derivatives, including those incorporating 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole (B32235) moieties, which are known to possess anti-inflammatory activity. biotech-asia.org

Another approach is the analogue-based design, where known bioactive molecules are used as a template. For instance, looking at the structures of known anti-inflammatory agents, researchers have designed and synthesized 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents. nih.gov The design process often focuses on optimizing the interactions with key enzymes like cyclooxygenase (COX). biotech-asia.org

The following table presents examples of rationally designed quinazolinone analogues and their targeted biological activities.

Designed Analogue ClassSynthetic StrategyTargeted Biological ActivityReference
2,3-Diaryl quinazolinonesAnalogue-based designAnti-inflammatory nih.gov
Quinazolinone-hydrazide derivativesElaboration of a core intermediateAnti-inflammatory biotech-asia.org
Thiosemicarbazone-containing quinazolinesScaffold hopping approachVEGFR2 inhibition (Anticancer) mdpi.com
Quinazolinone-based EGFR inhibitorsMolecular modeling and synthesisEGFR inhibition (Anticancer) nih.gov

Molecular Hybridization Strategies Utilizing the Quinazolinone Scaffold

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacologically active scaffolds into a single molecule. nih.govrsc.org This approach aims to create hybrid compounds with enhanced affinity for biological targets, improved activity, and potentially a dual or synergistic mode of action. nih.govamrita.edunih.gov The quinazolinone nucleus is an excellent scaffold for this strategy due to its versatile chemistry and established biological importance. nih.govwjpps.com

Various heterocyclic moieties have been hybridized with the quinazolinone core to generate novel compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

Quinazolinone-Triazole Hybrids: The combination of the quinazolinone ring with a 1,2,3-triazole fragment has been shown to enhance anti-tuberculosis activity. The addition of aromatic groups to these hybrids further improved binding interactions. nih.govmdpi.com

Quinazolinone-Thiazolidinone Hybrids: Linking the quinazolinone scaffold with a thiazolidinone moiety has been explored for developing new antimicrobial agents. The presence of electron-withdrawing groups on an attached arylidine ring was found to be effective for antibacterial activity. rsc.org

Quinazolinone-Indolin-2-one Hybrids: Hybrids combining 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage have been synthesized and evaluated for anticancer activity. N-substitution on the indolin-2-one part was found to be crucial for the anti-proliferative effects. rsc.org

Quinazolinone-Pyrazole Hybrids: A quinazolinone structural unit has been combined with a pyrazole-containing active fragment to design and synthesize new antifungal agents. mdpi.comnih.gov

This strategy of creating hybrid molecules allows for the exploration of new chemical space and the development of multifunctional ligands that can address complex diseases. rsc.orgnih.gov

Computational Chemistry and in Silico Approaches in the Study of Ethyl 2 4 Oxoquinazolin 1 4h Yl Acetate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of ligand-target interactions and for predicting the binding affinity.

For the quinazolinone scaffold, molecular docking has been widely used to identify potential biological targets and elucidate binding modes. Studies on various quinazolinone derivatives have shown their potential to interact with a range of enzymes. For instance, docking studies on novel quinazolinone-thiazole hybrids identified key interactions within the allosteric site of human glucokinase, a target for diabetes. researchgate.net Similarly, derivatives have been docked against acetylcholinesterase (AChE), tyrosinase, and various isoforms of carbonic anhydrase to predict their inhibitory potential. nih.govnih.govfrontiersin.org

The process involves preparing a 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses. These poses are then scored based on a function that estimates the binding free energy. Key interactions typically observed for quinazolinone derivatives include hydrogen bonds formed by the quinazolinone carbonyl group and π-π stacking interactions involving the fused aromatic rings. researchgate.net

Table 1: Examples of Molecular Docking Studies on Quinazolinone Analogs

Quinazolinone Derivative Class Target Protein Key Findings
Quinazolin-4-one clubbed thiazole (B1198619) acetamides Glucokinase (PDB: 1V4S) Predicted binding at the allosteric site, crucial for potential antidiabetic activity. researchgate.net
N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamides Acetylcholinesterase (AChE) Identified as a potential molecular target, suggesting neuroprotective or larvicidal applications. nih.gov
4-Oxoquinazolin-3(4H)-yl)furan-2-carboxamides Tyrosinase Showed potent inhibitory potential with good binding energy values, relevant for treating hyperpigmentation. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the interactions predicted by docking.

MD simulations on quinazolinone derivatives complexed with their protein targets are used to validate the docking results. A typical simulation, often run for nanoseconds, tracks the trajectory of all atoms. Key metrics analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time suggests that the complex is stable. researchgate.netnih.gov RMSF analysis helps identify flexible regions of the protein, particularly around the binding site. researchgate.net

These simulations have been applied to quinazolinone derivatives targeting proteins like the Epidermal Growth Factor Receptor (EGFR) and Matrix Metalloproteinase-13 (MMP-13), confirming that the ligands remain stably bound in the active site. nih.govnih.gov

Table 2: Molecular Dynamics Simulation Studies of Quinazolinone Derivatives

Quinazolinone Derivative Target Protein(s) Simulation Time Key Stability Insights
Novel quinazolinone derivative 5 VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha Not Specified RMSD plots illustrated the structural stability of the ligand-receptor complexes. researchgate.net
General Quinazolinone Derivatives Matrix Metalloproteinase-13 (MMP-13) Not Specified Performed to analyze the binding mode of the ligands and receptors. nih.gov
Quinazolinone derivative 1f PARP1 and STAT3 100 ns The simulation was used to investigate the dynamic behavior and stability of the protein-ligand complex. nih.govtandfonline.com

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis, MEP, NLO, NBO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These methods are used to calculate geometric and electronic properties, which are fundamental to a molecule's reactivity and interactions.

For heterocyclic compounds related to the quinazolinone family, DFT calculations at levels like B3LYP/6-311G(d,p) are used to optimize the molecular geometry and compare it with experimental data from X-ray crystallography. researchgate.netbldpharm.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net

Other calculated properties include:

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites for hydrogen bonding and other non-covalent interactions. bldpharm.com

Non-Linear Optical (NLO) Properties: Calculated to assess a molecule's potential for use in optical materials.

Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and conjugative interactions within the molecule.

Table 3: Example of DFT-Calculated Properties for a Related Heterocyclic Compound Data for Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate

Parameter Calculated Value Significance
E HOMO -6.1141 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net
E LUMO -1.9050 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational strategy used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

The quinazolinone scaffold is a common feature in many compound libraries. In one notable example, a collaborative virtual screening effort was used to probe multiple proprietary libraries to expand the structure-activity relationship around initial hits against Trypanosoma cruzi, the parasite that causes Chagas Disease. nih.gov This process led to the identification of a promising 2-(pyridin-2-yl)quinazoline series with in vivo efficacy. nih.gov The success of such campaigns demonstrates how virtual screening can rapidly advance hit-to-lead development for scaffolds like quinazolinone.

In Silico Prediction of Preclinical Pharmacokinetic Attributes (e.g., ADMET, excluding safety and toxicity)

Before a compound can be considered a drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADMET)—must be evaluated. In silico ADMET prediction tools use a compound's structure to estimate these properties, allowing for early identification of potential liabilities.

For various quinazolinone derivatives, online tools like SwissADME and pkCSM are commonly used to predict their drug-likeness and pharmacokinetic profiles. researchgate.netnih.gov Key predicted parameters often include:

Lipinski's Rule of Five: Assesses whether a compound has properties that would make it a likely orally active drug.

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut. nih.gov

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Studies on quinazolinone-based glucokinase activators, for example, have used these tools to confirm that the designed compounds possess favorable oral bioavailability profiles according to Lipinski's rule. researchgate.net

Table 4: Common In Silico ADMET Parameters Predicted for Quinazolinone Analogs

Parameter Prediction Tool(s) Significance
Lipinski's Rule of Five SwissADME Predicts general drug-likeness and potential for oral bioavailability. researchgate.net
Human Intestinal Absorption SwissADME, pkCSM Estimates the percentage of the drug that will be absorbed after oral administration. nih.gov
Blood-Brain Barrier (BBB) Permeability SwissADME, pkCSM Indicates whether the compound is likely to have central nervous system effects. nih.gov
CYP Isoform Inhibition (e.g., CYP2D6, CYP3A4) SwissADME Predicts potential for metabolic drug-drug interactions.

Preclinical Biological Evaluation of Ethyl 2 4 Oxoquinazolin 1 4h Yl Acetate and Its Derivatives

In Vitro Cellular Assays

In vitro assays are the foundational step in preclinical evaluation, providing initial insights into the biological activity of a compound at the cellular and molecular level. These experiments are conducted in a controlled laboratory environment, typically using cell cultures or isolated biochemical components.

Cell Line-Based Efficacy Studies (e.g., Cancer Cell Lines, Glioblastoma, Bacterial/Fungal Strains)

Derivatives of the quinazoline (B50416) scaffold have demonstrated broad-spectrum activity against various cancer cell lines, bacterial strains, and fungal pathogens in laboratory settings.

Anticancer Activity: Quinazoline derivatives have shown potent cytotoxic effects against a diverse panel of human cancer cell lines. For instance, certain novel series of quinazoline derivatives have been evaluated for their broad-spectrum antitumor activity against gastric (MGC-803), breast (MCF-7), and lung (PC-9, A549, H1975) cancer cell lines. bohrium.com One particularly potent derivative, compound 18 , exhibited a nanomolar level of inhibitory activity against MGC-803 cells. bohrium.com Further studies on other derivatives have confirmed activity against non-small cell lung cancer (NCI-H1975), prostate (PC-3), and additional breast cancer (MDA-MB-231) cell lines. researchgate.net The efficacy of these compounds is often compared to established chemotherapy drugs, with some derivatives showing superior or comparable activity. researchgate.netekb.eg

In studies focusing on specific cancer types, quinazoline-based compounds have been developed as selective inhibitors for cancers with particular mutations, such as non-small cell lung cancer (NSCLC) harboring EGFR mutations. nih.gov The U118MG glioblastoma cell line has also been used to show that certain quinazoline-based tricyclic compounds can protect cells of glial origin from glutamate-induced death.

Table 1: Anticancer Activity of Select Quinazoline Derivatives in Vitro

Compound/Derivative Cell Line Cancer Type Measurement Result Citation
Derivative 18 MGC-803 Gastric Cancer IC₅₀ 0.85 µM bohrium.comekb.eg
Derivative 33 H1975 Lung Cancer IC₅₀ 1.96 µM researchgate.net
Derivative 33 PC-3 Prostate Cancer IC₅₀ 3.46 µM researchgate.net
Derivative 33 MCF-7 Breast Cancer IC₅₀ 2.87 µM researchgate.net
Derivative 14 MCF-7 Breast Cancer IC₅₀ 0.350 µM researchgate.net
Derivative 14 MDA-MB-231 Breast Cancer IC₅₀ 0.447 µM researchgate.net
Compound 6g H1975 Lung Cancer IC₅₀ 1.45 µM researchgate.net

Antimicrobial and Antifungal Activity: The quinazoline framework is also a source of potent antimicrobial agents. semanticscholar.org Derivatives have been tested against a panel of Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas putida. acs.org Similarly, antifungal efficacy has been evaluated against pathogenic strains like Candida albicans and Aspergillus niger. acs.orgnih.gov Some fused quinazoline molecules, such as imidazo[1,2-c]quinazolines, show promising activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. acs.org For example, a triazolo-quinazoline compound (THTQ) showed strong inhibitory effects against Proteus mirabilis and Aspergillus niger. nih.gov Other studies have screened derivatives against plant pathogenic fungi, including various Fusarium species, where they inhibit mycelial growth. researchgate.netmdpi.com

Table 2: Antimicrobial Activity of Select Quinazoline Derivatives

Compound/Derivative Microbial Strain Type Measurement Result Citation
Imidazoquinazoline 8ga E. coli Gram-negative MIC 4-8 µg/mL acs.org
Imidazoquinazoline 8gc S. aureus Gram-positive MIC 4-8 µg/mL acs.org
Imidazoquinazoline 8gd C. albicans Fungus MIC 8-16 µg/mL acs.org
THTQ Proteus mirabilis Gram-negative MIC 1.875 mg/mL nih.gov
THTQ Aspergillus niger Fungus MIC 15 mg/mL nih.gov

Enzyme Assays and Biochemical Studies

Enzyme assays are critical for elucidating the mechanism of action of a drug candidate. Many quinazoline derivatives function by inhibiting specific enzymes that are crucial for the progression of a disease. For example, in oncology, derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in lung cancer therapy. nih.gov Enzyme inhibition assays have shown that specific compounds can effectively inhibit mutated forms of EGFR, such as EGFRL858R/T790M, which are responsible for acquired resistance to first-generation cancer drugs. nih.govresearchgate.net

Other enzymatic targets for quinazoline derivatives include cyclooxygenase-1 (COX-1) and COX-2, which are involved in inflammation. researchgate.net Biochemical assays have demonstrated that some compounds are specific toward COX-2, which is a desirable trait for anti-inflammatory drugs. researchgate.net Additionally, quinazoline derivatives have been screened for antiacetylcholinesterase activity, an enzyme relevant to neurological disorders. researchgate.net

Cell-Based Reporter Assays

Cell-based reporter assays are sophisticated tools used to monitor the activity of specific cellular signaling pathways. These systems typically involve genetically modifying a cell line to express a "reporter" protein, such as luciferase, whose production is linked to the activation of a pathway of interest. When the pathway is activated or inhibited by a test compound, the amount of light produced by the luciferase enzyme changes, providing a quantifiable readout. This technology is invaluable for high-throughput screening to identify inhibitors or activators of pathways involved in cytokine signaling, G-protein coupled receptor (GPCR) signaling, or enzyme activity. While reporter assays are a powerful method for drug discovery, specific studies employing this technique for the direct evaluation of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate were not prominent in the reviewed literature.

Morphological and Microscopic Analyses (e.g., SEM for mycelial morphology)

Microscopic analysis provides visual evidence of a compound's effect on cellular structure. In the context of antifungal research, Scanning Electron Microscopy (SEM) is a powerful technique used to observe changes in the morphology of fungal hyphae. Studies on other antifungal compounds have shown that effective agents can cause the surface of the mycelia to shrink and break. mdpi.com This method can visually confirm the mechanism of action, for instance, by showing that a compound damages the fungal cell membrane, leading to the leakage of cytoplasmic contents and inhibiting reproduction. mdpi.com While the evaluation of mycelial growth of fungi treated with quinazolinone derivatives has been reported, detailed morphological analyses using techniques like SEM are a key next step to fully understand their antifungal mechanism. researchgate.net

In Vivo Animal Model Studies (Focus on biological effect/efficacy in disease models, excluding safety/dosage/human trials)

Following promising in vitro results, compounds are advanced to in vivo studies using animal models of human diseases. These studies are essential for understanding how a compound behaves in a complex, living system and for providing a preliminary assessment of its efficacy.

Disease-Specific Animal Models (e.g., Infection Models, Inflammation Models, Cancer Xenografts, Neurological Models)

Inflammation Models: The anti-inflammatory potential of quinazoline derivatives has been evaluated in established animal models. The carrageenan-induced paw edema model in rats is a common acute inflammation assay. In this model, injection of carrageenan into the paw causes localized swelling, and effective anti-inflammatory compounds reduce this edema. nih.govnih.gov Several quinazolinone derivatives have shown a significant, dose-dependent inhibition of paw edema, with some exhibiting efficacy comparable to the standard anti-inflammatory drug indomethacin. nih.govresearchgate.netnih.gov Chronic inflammation has been studied using the cotton pellet-induced granuloma model, which also demonstrated the anti-inflammatory effects of these compounds. nih.gov

Cancer Xenografts: To test anticancer activity in vivo, human cancer cells are often implanted into immunocompromised mice, creating a tumor xenograft. The efficacy of a test compound is then measured by its ability to inhibit tumor growth. Several quinazoline derivatives have shown significant antitumor efficacy in such models. For example, in a gastric cancer xenograft model using MGC-803 cells, a lead compound significantly decreased the average tumor volume and weight. nih.gov Similarly, potent derivatives have been tested in lung cancer xenograft models using NCI-H1975 cells, where they effectively suppressed tumor growth. nih.govresearchgate.net These studies are crucial as they demonstrate that the compound's in vitro potency translates to a therapeutic effect in a living organism. researchgate.net

Neurological Models: Quinazoline-based compounds have also been investigated for neuroprotective effects. In a rat model of excitotoxicity induced by systemic kainic acid injection, a tricyclic quinazoline derivative was able to prevent seizures and counteract ongoing brain damage. In a transgenic mouse model for Huntington's disease, derivatives of the same compound were found to reduce the incidence of abnormal movements.

Infection Models: The in vivo efficacy of quinazoline derivatives against infections has been demonstrated in a mouse model of Chagas disease, a parasitic illness. A lead quinazoline compound was shown to significantly reduce the number of parasites in the blood of infected mice. While broad antibacterial and antifungal activity is seen in vitro, further studies in specific in vivo infection models are needed to fully establish their therapeutic potential in this area. nih.goveurekaselect.com

Biomarker Analysis in Preclinical Models

There is no specific biomarker analysis data available in published preclinical models for this compound.

While various quinazolinone derivatives have been evaluated for their effects on different biomarkers in cancer models, this information is not directly transferable to this compound. For instance, other quinazolinone compounds have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) and other kinases, with subsequent analysis of downstream signaling pathways. In such studies, biomarkers could include levels of phosphorylated proteins or changes in gene expression related to cell cycle progression and apoptosis. However, without specific experimental data, it is impossible to determine which, if any, of these biomarkers would be relevant for this compound.

Preclinical Pharmacokinetic Profiling in Model Organisms (e.g., absorption, distribution, metabolism of the ester moiety)

Detailed preclinical pharmacokinetic data regarding the absorption, distribution, and metabolism of this compound in model organisms are not available in the scientific literature.

Pharmacokinetic properties are highly dependent on the specific chemical structure of a compound. For the broader class of quinazolinones, pharmacokinetic profiles can vary significantly based on the substitutions on the quinazolinone core.

General pharmacokinetic studies on other quinazolinone derivatives have been conducted. For example, in vivo pharmacokinetic studies in rats for some derivatives have determined parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), clearance (Cl), and volume of distribution (Vss). However, these values are specific to the compounds tested and cannot be extrapolated to this compound. Without dedicated preclinical studies, any discussion of its absorption, distribution, and metabolism remains speculative.

Advanced Research Methodologies and Future Directions

Chemoinformatic and Cheminformatics Applications for Compound Library Analysis

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the analysis of vast chemical libraries to identify promising lead compounds. For derivatives of the quinazolinone scaffold, including Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, chemoinformatic tools are essential for navigating the extensive chemical space. These computational techniques allow researchers to perform virtual screening, predict physicochemical properties, and analyze structure-activity relationships (SAR) across large datasets. nih.gov

The primary goal is to efficiently filter and prioritize compounds for synthesis and biological testing. By analyzing properties such as molecular weight, lipophilicity (LogP), hydrogen bond donors/acceptors, and polar surface area, researchers can select for "drug-like" characteristics. upenn.edu For instance, cheminformatics analysis of a library of over 400,000 small organic molecules, which included diverse scaffolds, revealed the presence of more than 61,980 unique scaffolds, highlighting the chemical diversity available for screening projects. ku.edu In the context of a quinazolinone library, a quantitative high-throughput screen (qHTS) of 98 analogs revealed a wide potency range, demonstrating the power of these methods to elucidate broad SAR even within a narrow structural field. nih.gov These approaches accelerate the identification of novel derivatives with potentially improved efficacy and pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by creating predictive models that can accelerate the discovery of new molecules with desired biological activities. nih.gov These technologies are particularly useful in the hit-to-lead optimization phase, where they can predict the bioactivity of novel compounds, thereby reducing the time and cost associated with synthesizing and testing large numbers of derivatives. nih.govspringernature.com

In the realm of quinazoline (B50416) and quinolone research, ML models are being developed to predict antimicrobial activity. nih.govbiorxiv.org For example, one study focused on creating a descriptor based solely on the type and position of substituents on a 4-quinolone scaffold. This information was used to train a multi-layer perceptron model that could predict antimicrobial activity with a high coefficient of determination, even for a validation dataset. nih.gov Such models can be used to virtually screen libraries of unknown molecules generated by recombining substituents, efficiently identifying candidates for synthesis. nih.gov Generative deep learning models can also design entirely new chemical entities (de novo drug design) that are optimized for specific biological targets. nih.govchemrxiv.org This approach allows for the exploration of novel chemical space around the core this compound structure to design next-generation therapeutic agents.

Novel Biosensor Development for Target Engagement Studies

Understanding how a compound interacts with its biological target is crucial for drug development. Novel biosensors are being developed to study these target engagement events in real-time and with high sensitivity. nih.govingentaconnect.com Since many quinazoline derivatives are known to be kinase inhibitors, a significant area of biosensor research focuses on detecting kinase activity and inhibition. nih.govingentaconnect.comnih.gov

Fluorescent biosensors, including those based on Förster Resonance Energy Transfer (FRET), are powerful tools for high-throughput screening of kinase inhibitors and for probing kinase function within living cells. semanticscholar.org Another approach involves electrochemical biosensors. For instance, a miniature tyrosinase-based electrochemical platform has been developed to detect the activity of protein tyrosine kinases like Hck and Her2. mdpi.com This platform can effectively assess the specificity and efficacy of kinase inhibitors. mdpi.com A different strategy for kinase biosensors is based on the docking-site interactions between the kinase and a peptide, which avoids the need for catalytic activity for detection and can offer greater selectivity. biorxiv.org The application of these biosensor technologies would enable detailed investigation into the specific molecular targets of this compound and its derivatives, confirming their mechanism of action and guiding further optimization.

Table 1: Comparison of Biosensor Technologies for Kinase Target Engagement
Biosensor TypePrinciple of DetectionKey AdvantagesExample Application
Fluorescent (FRET-based)Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation or inhibitor binding. semanticscholar.orgHigh-throughput capability, suitable for live-cell imaging. semanticscholar.orgScreening for inhibitors of cyclin-dependent kinases. semanticscholar.org
ElectrochemicalDetects changes in electrical properties resulting from kinase-catalyzed phosphorylation of a substrate on an electrode. mdpi.comHigh sensitivity, label-free detection, use of small sample volumes. mdpi.comAssessing the inhibitory effect of specific inhibitors on Her2 and Hck kinases. mdpi.com
Peptide-based (Docking Site)Measures the binding interaction between a kinase and a peptide derived from its protein partner's docking site, independent of catalytic activity. biorxiv.orgHigh specificity, avoids false positives from other kinases. biorxiv.orgDetection of ERK2 kinase based on its interaction with a peptide from the D domain of ELK-1. biorxiv.org

Exploration of Green Chemistry Principles in Quinazolinone Synthesis

The synthesis of quinazolinone derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. researchgate.net Traditional methods often require harsh conditions and toxic solvents. tandfonline.com Modern, eco-friendly approaches offer sustainable alternatives. frontiersin.orgmdpi.com

Several green strategies have been successfully applied to quinazolinone synthesis. These include:

Microwave-assisted synthesis (MWI): This technique significantly reduces reaction times from hours to minutes, increases product yields, and often allows for solvent-free conditions, thereby minimizing waste. tandfonline.comnih.gov

Use of Deep Eutectic Solvents (DES): DES, such as choline (B1196258) chloride:urea, serve as biodegradable and low-cost reaction media, providing an environmentally benign alternative to volatile organic solvents. tandfonline.comscilit.comdoaj.org

Catalyst-free and Solventless Reactions: Some methods achieve high yields by simply heating aldehydes and anthranilamides in the presence of air, which acts as a cheap and readily available oxidant, completely avoiding catalysts and solvents. tandfonline.com

Visible Light-Driven Photocatalysis: Using photocatalysts like curcumin-sensitized titanium dioxide, quinazoline derivatives can be synthesized efficiently under visible light, offering a cost-effective and sustainable method. mdpi.com

Water as a Green Solvent: An efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has been demonstrated to proceed effectively in water without any catalyst, a reaction that fails in organic solvents. rsc.org

These methods not only make the synthesis of compounds like this compound more environmentally friendly but also more cost-effective and scalable. frontiersin.org

Table 2: Green Chemistry Approaches for Quinazolinone Synthesis
Green Chemistry ApproachKey FeaturesReported AdvantagesReference
Microwave Irradiation (MWI)Use of microwave energy to accelerate reactions.Reduced reaction times, enhanced yields, decreased use of organic solvents. nih.gov
Deep Eutectic Solvents (DES)Employing biodegradable solvents like choline chloride:urea.Environmentally friendly, convenient for certain reaction types. tandfonline.comscilit.com
Magnetically Recoverable CatalystPalladium catalyst on a magnetic support used in an eco-friendly PEG/water solvent.High product yields (82-98%), easy catalyst recovery and reuse (>89% activity after 5 cycles), high atom economy. frontiersin.org
Catalyst- and Solvent-Free SynthesisHeating reactants with air as the oxidant.High yields, low cost, minimum environmental impact, avoidance of hazardous waste. tandfonline.com
Visible Light PhotocatalysisUsing curcumin (B1669340) dye-sensitized TiO2 as a photocatalyst.Sustainable, catalyst is reusable, minimizes acidic waste. mdpi.com

Multi-Targeted Ligand Design Strategies

Complex diseases such as cancer often involve multiple biological pathways. nih.gov Consequently, designing single molecules that can modulate multiple targets simultaneously—known as multi-target-directed ligands (MTDLs)—is an increasingly attractive therapeutic strategy. researchgate.netacs.org This approach can offer advantages over combination therapies by improving patient compliance and potentially reducing drug-drug interactions. nih.gov

The quinazoline scaffold is well-suited for the design of MTDLs due to its structural versatility and its known interaction with various biological targets, particularly protein kinases. mdpi.comnih.govresearchgate.net For example, quinazoline derivatives have been designed to act as potent inhibitors of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, while also targeting microtubule dynamics. nih.gov This dual action combines cytotoxic and anti-angiogenic effects in a single agent. The design strategy often involves molecular hybridization, where the quinazolinone core is linked to other pharmacophores known to interact with different targets. nih.govnih.gov By applying these principles, this compound could serve as a starting point for developing novel MTDLs that address complex diseases through synergistic mechanisms.

Combinatorial Chemistry and High-Throughput Screening in Quinazolinone Research

Combinatorial chemistry and high-throughput screening (HTS) are foundational technologies in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. researchgate.netj-morphology.com Combinatorial chemistry allows for the systematic creation of a multitude of derivatives from a core scaffold like quinazolinone by varying substituents at different positions. nih.gov

These extensive chemical libraries are then subjected to HTS, where thousands of compounds can be tested for activity against a specific biological target in a short period. upenn.edunih.gov HTS platforms can be used to screen for various effects, such as enzyme inhibition, receptor binding, or changes in cellular phenotypes. nih.gov The development of quantitative HTS (qHTS) has further enhanced this process by generating concentration-response curves for every compound in the library during the primary screen. nih.gov This provides rich data on potency and efficacy from the outset, accelerating the identification of reliable biological activities and the elucidation of structure-activity relationships. nih.gov The application of these techniques to libraries based on the this compound scaffold would dramatically accelerate the discovery of new lead compounds for a wide range of therapeutic targets.

Conclusion and Research Outlook

Synthesis of Key Academic Research Findings on Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

The synthesis of the quinazolinone core is well-established, often involving the condensation of anthranilic acid or its derivatives. researchgate.netacs.orgtandfonline.com For instance, 2-methylquinazolin-4(3H)-one can be prepared through the reaction of anthranilic acid with acetic anhydride (B1165640) to form an intermediate, which is then treated with ammonium (B1175870) acetate (B1210297). researchgate.net The synthesis of the title compound, this compound, would theoretically involve the N-alkylation of the quinazolin-4-one core with an ethyl acetate moiety.

However, a significant body of research indicates that the alkylation of the quinazolin-4-one ring system is not straightforward and exhibits regioselectivity. The presence of multiple nucleophilic nitrogen atoms (at positions 1 and 3) and an oxygen atom (at position 4) leads to the potential for the formation of different isomers. Studies have shown that the alkylation of quinazolin-4-ones with alkyl halides under standard basic conditions, such as in the presence of potassium carbonate in an aprotic solvent like DMF, predominantly yields the N3-alkylated product. juniperpublishers.com This preference for N3-alkylation has been confirmed through 2D NMR spectroscopy. juniperpublishers.com

For example, the synthesis of a structurally related analog, ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, is achieved by reacting 2-methylquinazolin-4(3H)-one with ethyl 2-chloroacetate using sodium hydride as a base. researchgate.net This further underscores the propensity for alkylation to occur at the N3 position. Another related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is synthesized from 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate (B1199739) in an alkaline medium. nih.gov

The broad biological significance of the quinazolinone framework is widely documented, with derivatives demonstrating antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govmdpi.com This extensive bioactivity of the parent scaffold suggests that this compound, if successfully synthesized, could also possess interesting pharmacological properties.

Identification of Current Knowledge Gaps and Future Research Avenues

The most significant knowledge gap concerning this compound is the lack of a definitive and selective synthesis for this specific N1-isomer. The current literature heavily favors the formation of the N3-substituted isomer. This presents a clear and immediate avenue for future research: the development of synthetic methodologies that can selectively direct the alkylation to the N1 position of the quinazolinone ring.

Future research should focus on:

Exploring Alternative Synthetic Strategies: Investigating different bases, solvents, and reaction conditions to overcome the inherent preference for N3-alkylation. The use of protecting groups to block the N3 position prior to alkylation could be a viable strategy.

Investigating Catalytic Methods: The development of specific catalysts that can promote N1-alkylation would be a significant breakthrough.

Computational Modeling: Utilizing computational studies to understand the thermodynamic and kinetic factors that govern the regioselectivity of quinazolinone alkylation could provide valuable insights for designing selective synthetic routes.

Characterization of the N1-Isomer: Once synthesized, a thorough characterization of this compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is essential to unequivocally confirm its structure.

Comparative Biological Evaluation: A systematic biological screening of the pure N1-isomer alongside its N3-counterpart would be crucial to delineate the structure-activity relationship and understand the impact of the substituent's position on the biological activity of the quinazolinone scaffold.

Potential Impact on Basic and Applied Chemical Biology Research

The successful synthesis and characterization of this compound would have a considerable impact on both basic and applied chemical biology research.

From a basic research perspective, it would provide a deeper understanding of the reactivity and regioselectivity of the quinazolinone ring system. Comparing the physicochemical and biological properties of the N1- and N3-isomers would offer valuable data for structure-activity relationship (SAR) studies. This knowledge can aid in the rational design of more potent and selective quinazolinone-based compounds for various biological targets.

In the realm of applied chemical biology , the availability of the pure N1-isomer would open the door to its evaluation in a wide range of biological assays. Given the diverse activities of the quinazolinone family, this compound could be a lead for the development of new therapeutic agents. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent, among others, warrants thorough investigation. The ethyl acetate moiety could also serve as a handle for further chemical modifications, allowing for the creation of a library of novel N1-substituted quinazolinone derivatives for high-throughput screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with ethyl glyoxylate, followed by N-alkylation. Purification typically involves column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Purity validation requires HPLC (C18 column, methanol/water mobile phase) and spectroscopic confirmation (¹H/¹³C NMR, IR) .
  • Key Parameters :

StepReagentsTemperatureTimeYield
CyclocondensationAnthranilic acid derivative, POCl₃110°C6 hr60–70%
N-AlkylationEthyl bromoacetate, K₂CO₃80°C12 hr75–85%

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow GHS hazard classifications (acute toxicity, skin/eye irritation). Use PPE (nitrile gloves, lab coat, goggles), conduct reactions in a fume hood, and store in airtight containers away from oxidizers. Emergency measures include immediate rinsing for eye/skin exposure and medical consultation .

Q. How is the compound characterized crystallographically?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å). Validate geometry with ORTEP-3 and check for disorder using PLATON .
  • Refinement Table :

ParameterValue
R-factor<0.05
wR-factor<0.15
CCDC DepositionYes

Advanced Research Questions

Q. How can structural discrepancies between computational and experimental data be resolved?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry. Compare bond lengths/angles with SC-XRD data. Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that may cause deviations .

Q. What strategies validate the compound’s activity against tumor necrosis factor-α-converting enzyme (TACE)?

  • Methodology :

In vitro assays : Measure IC₅₀ via FRET-based enzymatic inhibition.

Docking studies : Use AutoDock Vina to predict binding modes in TACE’s catalytic domain (PDB: 3FV5).

SAR analysis : Modify the quinazolin-4-one core and acetate side chain to enhance potency .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological formulations?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 4–9) and solvents (DMSO, PBS). Monitor degradation via UPLC-MS. Optimal stability is observed in pH 6–7 aqueous solutions with <5% degradation .

Q. What crystallographic refinement challenges arise from twinning or disorder?

  • Methodology : For twinned data, use SHELXL’s TWIN/BASF commands. For disorder, apply PART/SUMP restraints and analyze residual electron density with WinGX. Validate with R₁ and GooF metrics .

Data Contradiction Analysis

Q. How to address conflicting NMR and IR spectral data post-synthesis?

  • Methodology :

  • NMR : Confirm assignment via 2D experiments (COSY, HSQC). Check for solvent impurities (e.g., residual DMSO in DMSO-d₆).
  • IR : Compare experimental peaks (e.g., C=O at 1700–1750 cm⁻¹) with computed spectra (Gaussian 16). Discrepancies may indicate tautomerism or hydration .

Q. Why do bioactivity results vary between cell lines?

  • Methodology :

  • Assess membrane permeability using Caco-2 assays.
  • Quantify efflux pump activity (e.g., P-gp) via calcein-AM inhibition.
  • Adjust dosing regimens based on IC₅₀ variability in MCF-7 vs. HepG2 cells .

Software and Tools

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Computational Chemistry : Gaussian 16 (DFT), AutoDock Vina (docking) .
  • Data Analysis : WinGX (crystallographic validation) , MestReNova (NMR processing).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.